![molecular formula C16H16BrClO B11828084 Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- is an organic compound with the molecular formula C15H14BrClO. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, chloro, and ethoxyphenylmethyl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the bromination step followed by purification using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Brommethyl)-1-chlor-2-[(4-ethoxyphenyl)methyl]-benzol wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird im Studium von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(Brommethyl)-1-chlor-2-[(4-ethoxyphenyl)methyl]-benzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Brommethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, während die Chlor- und Ethoxyphenylmethylgruppen die Reaktivität der Verbindung und ihre Bindungsaffinität zu bestimmten Zielstrukturen beeinflussen können. Die beteiligten Pfade können je nach Anwendungskontext die Hemmung oder Aktivierung von Enzymen umfassen.
Wirkmechanismus
The mechanism of action of Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxyphenylmethyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Brom-4-methylbenzol: Ähnlich in der Struktur, aber ohne die Chlor- und Ethoxyphenylmethylgruppen.
1-Brom-4-methoxybenzol: Enthält eine Methoxygruppe anstelle der Ethoxyphenylmethylgruppe.
(4-Brombutoxy)benzol: Besitzt eine Brombutoxygruppe anstelle der Brommethyl- und Ethoxyphenylmethylgruppen.
Einzigartigkeit
4-(Brommethyl)-1-chlor-2-[(4-ethoxyphenyl)methyl]-benzol ist aufgrund der Kombination seiner Substituenten einzigartig, die ihm eine spezifische Reaktivität und potenzielle Anwendungen verleihen, die sich von denen seiner ähnlichen Verbindungen unterscheiden. Das Vorhandensein sowohl von Brommethyl- als auch von Chlorgruppen ermöglicht diverse chemische Umwandlungen und macht es zu einer wertvollen Verbindung in der synthetischen Chemie und Forschung.
Eigenschaften
Molekularformel |
C16H16BrClO |
|---|---|
Molekulargewicht |
339.7 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3 |
InChI-Schlüssel |
JVULBFQTADUKGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



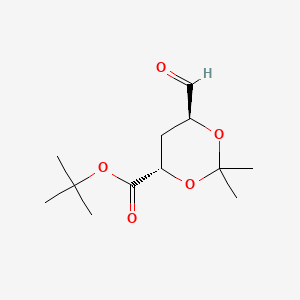
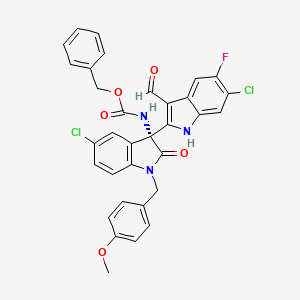
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
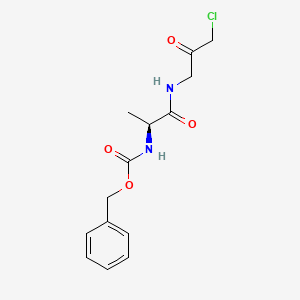
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
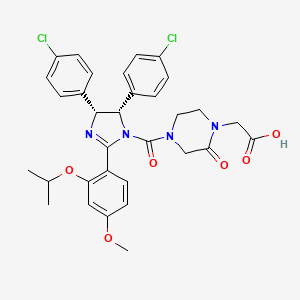
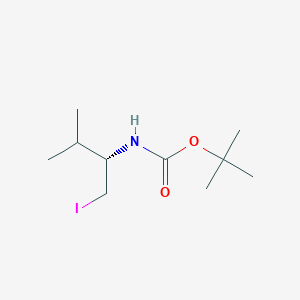
![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
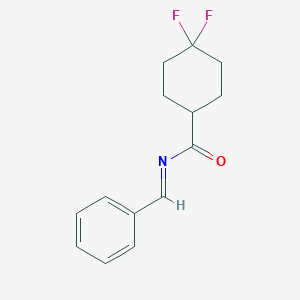
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)


![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
